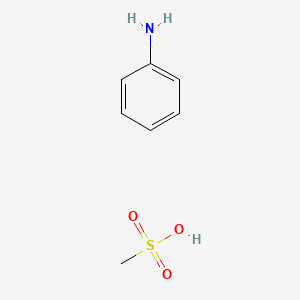
4,4-Dichloro-1-butyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dichloro-1-butyne is an organic compound with the molecular formula C₄H₄Cl₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two chlorine atoms attached to the terminal carbon atoms of the butyne chain. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dichloro-1-butyne can be synthesized through the dehydrohalogenation of 1,4-dichlorobutane. This process involves the elimination of hydrogen chloride (HCl) from the 1,4-dichlorobutane molecule using a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃) as the solvent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
4,4-Dichloro-1-butyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Reduction Reactions: The compound can be reduced to form 4-chloro-1-butyne or 1-butyne using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of 4-hydroxy-1-butyne or 4-amino-1-butyne.
Addition: Formation of 4,4-dibromo-1-butyne.
Reduction: Formation of 4-chloro-1-butyne or 1-butyne.
科学的研究の応用
4,4-Dichloro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies involving enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4,4-Dichloro-1-butyne involves its ability to undergo nucleophilic substitution and addition reactions. The presence of the chlorine atoms makes the compound reactive towards nucleophiles, while the triple bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
類似化合物との比較
Similar Compounds
1,4-Dichlorobutane: Similar structure but lacks the triple bond.
1,4-Dichloro-2-butyne: Similar structure but with chlorine atoms at different positions.
1,4-Dibromo-2-butyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4-Dichloro-1-butyne is unique due to the specific positioning of the chlorine atoms and the presence of the triple bond. This combination of features imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
特性
| 83682-42-2 | |
分子式 |
C4H4Cl2 |
分子量 |
122.98 g/mol |
IUPAC名 |
4,4-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-2-3-4(5)6/h1,4H,3H2 |
InChIキー |
GZSQUXHPCHUPPD-UHFFFAOYSA-N |
正規SMILES |
C#CCC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)




![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
